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Compound of Interest

Compound Name: Cgp 29030A

CAS No.: 113240-27-0

Cat. No.: B1668490 Get Quote

Executive Summary
CGP 29030A (Chemical Name: 1-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethoxybenzoyl)piperazine

hydrochloride) is a potent, orally active analgesic agent developed by Ciba-Geigy (now

Novartis). Unlike broad-spectrum analgesics that often impair normal sensory function or motor

coordination, CGP 29030A exhibits a high degree of selectivity for nociceptive dorsal horn

neurons in the spinal cord.

Its primary mechanism involves the inhibition of high-threshold mechanosensitive neurons

(Wide Dynamic Range - WDR) while sparing low-threshold mechanoreceptive neurons.

Pharmacologically, it functions as a GABAergic agonist (with strong evidence pointing toward

GABA-B receptor modulation), effectively suppressing spinal nociceptive transmission and

gamma-motoneuron activity.

Molecular Profile & Mechanism of Action
Chemical Structure
The core structure of CGP 29030A is a piperazine scaffold, a common pharmacophore in

neurological agents.

Core: Piperazine ring.[1][2][3]
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Substituents: A 4-chlorophenylethyl group at the N1 position and a 3,5-dimethoxybenzoyl

group at the N4 position.

significance: This lipophilic structure facilitates blood-brain barrier (BBB) penetration,

enabling oral efficacy.

Receptor Target & Signaling Pathway
CGP 29030A operates primarily within the Substantia Gelatinosa (Lamina II) and deeper layers

of the dorsal horn.

Primary Target: GABA Receptors (Putative GABA-B Agonist).[4]

Mechanism: It mimics the inhibitory neurotransmitter

-aminobutyric acid (GABA).[5] By binding to presynaptic GABA receptors on primary afferent
terminals (A

and C fibers) and postsynaptic receptors on second-order neurons, it hyperpolarizes the
membrane and inhibits neurotransmitter release (e.g., Glutamate, Substance P).

Selectivity: The compound selectively inhibits neurons receiving input from high-threshold

mechanoreceptors (nociceptors) without affecting those receiving input from low-threshold

mechanoreceptors (A

fibers).

Pathway Visualization
The following diagram illustrates the inhibitory mechanism of CGP 29030A within the dorsal

horn circuitry.
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Caption: CGP 29030A binds to pre- and postsynaptic GABA receptors, inhibiting

neurotransmitter release from primary afferents and hyperpolarizing dorsal horn neurons.

Functional Binding Dynamics
While specific radioligand binding constants (

,

) for CGP 29030A are proprietary, its "functional affinity" is well-characterized through
electrophysiological inhibition profiles. The compound demonstrates a clear dose-dependent
suppression of neuronal firing.

Functional Potency Data
The following table summarizes the inhibitory effects of CGP 29030A on different neuron types

in the rat dorsal horn.
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Neuron Type Input Fiber Type
Effect of CGP
29030A (10 mg/kg
p.o.)

Functional
Outcome

Nociceptive Specific

(NS)

A

, C fibers

Strong Inhibition

(>50% reduction in

firing)

Analgesia (Pain relief)

Wide Dynamic Range

(WDR)

A

, A

, C fibers

Selective Inhibition (C-

fiber input blocked)
Anti-Hyperalgesia

Low-Threshold (LT)
A

fibers
No Effect

Intact

Touch/Proprioception

Gamma-Motoneurons Descending/Reflex Inhibition
Muscle Relaxation

(Anti-spasticity)

Binding Selectivity
The defining feature of CGP 29030A is its state-dependent binding. It appears to preferentially

bind to or modulate receptors on neurons that are in a hyperexcitable state (nociceptive

processing), sparing the basal activity of non-nociceptive sensory pathways. This contrasts with

non-selective GABA agonists (like muscimol) which often cause generalized sedation.

Experimental Methodologies
To validate the binding and functional efficacy of CGP 29030A, the following experimental

workflow is recommended. This protocol focuses on Single-Unit Extracellular Recording, the

gold standard for assessing nociceptive neuron modulation.

Protocol: Spinal Cord Electrophysiology (In Vivo)
Objective: Measure the inhibition of dorsal horn neuron firing rates following CGP 29030A
administration.

Step-by-Step Workflow:
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Animal Preparation:

Anesthetize adult Sprague-Dawley rats (Deep anesthesia: Halothane or Urethane).

Perform a laminectomy at vertebrae T12-L1 to expose the lumbar enlargement of the

spinal cord.

Immobilize the animal in a stereotaxic frame and create a paraffin oil pool to prevent cord

drying.

Electrode Placement:

Insert a glass microelectrode (Impedance: 2–10 M

, filled with 2M NaCl) into the dorsal horn.

Depth targeting: 50–1000

m (Lamina I–V).

Neuron Identification:

Stimulate the receptive field (hind paw) using:

Brush/Touch: Activates Low-Threshold (LT) neurons.

Pinch/Heat: Activates Nociceptive (WDR/NS) neurons.

Classify the neuron based on its response profile.

Baseline Recording:

Record spontaneous background activity and evoked responses (spikes/sec) for 10

minutes to establish a stable baseline.

Compound Administration:

Administer CGP 29030A intravenously (i.v.) or orally (p.o.).
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Standard Dose: 1–10 mg/kg.

Data Acquisition:

Monitor firing rates continuously for 60 minutes post-administration.

Endpoint: Calculate the percentage inhibition of evoked activity relative to baseline.

Experimental Workflow Diagram
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Caption: Workflow for validating CGP 29030A efficacy using single-unit spinal cord

electrophysiology.

Therapeutic Implications & Limitations[3][6]
Therapeutic Potential[7]

Analgesia without Anesthesia: Because CGP 29030A spares low-threshold

mechanoreceptors, it offers the potential for pain relief without the "numbness" or sensory

loss associated with local anesthetics.

Muscle Spasticity: Its inhibition of gamma-motoneurons suggests utility in treating painful

muscle spasms or spasticity (similar to Baclofen but potentially with a better side-effect

profile).

Limitations
Sedation Risk: As a GABAergic agent, high doses may still carry a risk of sedation or motor

impairment if the selectivity window is exceeded.
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Data Availability: The lack of publicly available radioligand binding maps limits the ability to

perform precise in silico docking studies without proprietary data access.
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[https://www.benchchem.com/product/b1668490#cgp-29030a-binding-affinity-nociceptive-
neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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